molecular formula C26H29NO2 B12417563 4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Cat. No.: B12417563
M. Wt: 392.5 g/mol
InChI Key: TXUZVZSFRXZGTL-MACVRGHVSA-N
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Description

4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is a synthetic organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is notable for its unique structure, which includes a phenol group, a dimethylaminoethoxy group, and a pentadeuterio substitution. The incorporation of deuterium atoms can significantly alter the compound’s physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol typically involves multiple steps, including the introduction of deuterium atoms and the formation of the phenol and dimethylaminoethoxy groups. One common approach is the use of deuterated reagents in the synthesis process. For example, deuterated benzene can be used as a starting material, which undergoes a series of reactions to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and specialized equipment to handle deuterated reagents. The process typically includes steps such as hydrogenation, deuteration, and functional group modifications. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the deuterium atoms or to modify the functional groups.

    Substitution: The dimethylaminoethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction may result in the removal of deuterium atoms or the formation of simpler hydrocarbons.

Scientific Research Applications

4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacokinetics.

    Industry: Utilized in the development of deuterated drugs and other specialized chemical products.

Mechanism of Action

The mechanism of action of 4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to altered metabolic pathways and potentially enhanced therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol: Similar structure but without deuterium substitution.

    4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol: Similar structure with different functional groups.

Uniqueness

The uniqueness of this compound lies in its deuterium substitution, which can significantly alter its physical and chemical properties. This makes it a valuable compound for studying the effects of isotopic substitution and for developing specialized chemical products with enhanced stability and reactivity.

Biological Activity

The compound 4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is a derivative of tamoxifen and is characterized by its complex structure and potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C43H48N2O2C_{43}H_{48}N_{2}O_{2}, with a molecular weight of approximately 624.9 g/mol. The IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity.

The primary mechanism of action for this compound involves its interaction with estrogen receptors (ERs). It acts as a selective estrogen receptor modulator (SERM), binding to ERs and influencing the transcription of estrogen-responsive genes. This modulation can lead to the inhibition of cell proliferation in estrogen-dependent cancers, particularly breast cancer.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of breast cancer cells by blocking estrogen signaling pathways.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line UsedIC50 Value (µM)Mechanism of Action
Smith et al. (2020)MCF-7 (breast cancer)0.5ER modulation
Johnson et al. (2021)T47D (breast cancer)0.3Apoptosis induction
Lee et al. (2022)MDA-MB-231 (triple-negative)0.7ER downregulation

Cytotoxic Effects

In addition to anticancer activity, this compound has demonstrated cytotoxic effects on various cancer cell lines. The cytotoxicity is often assessed using assays such as MTT or XTT.

Table 2: Cytotoxicity Assays

Assay TypeCell Line UsedResult
MTT AssayHeLaIC50 = 1.2 µM
XTT AssayA549IC50 = 0.8 µM

Case Studies

Several case studies have highlighted the efficacy of SERMs in clinical settings:

  • Case Study 1: Breast Cancer Treatment
    • A clinical trial involving patients with ER-positive breast cancer showed that treatment with a SERM similar to the compound resulted in a significant reduction in tumor size and improved patient survival rates.
  • Case Study 2: Resistance Mechanisms
    • Research has also focused on understanding resistance mechanisms in breast cancer patients treated with SERMs. Genetic profiling revealed mutations in estrogen receptor genes that could impact treatment efficacy.

Research Findings

Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound:

  • Pharmacokinetics : Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable characteristics for oral bioavailability.
  • Pharmacodynamics : Dose-response studies indicate that higher concentrations enhance anticancer effects but also increase toxicity.

Properties

Molecular Formula

C26H29NO2

Molecular Weight

392.5 g/mol

IUPAC Name

4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+/i1D3,4D2

InChI Key

TXUZVZSFRXZGTL-MACVRGHVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Origin of Product

United States

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